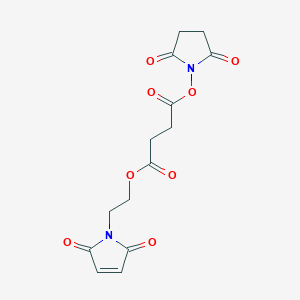

N-((4-(2-马来酰亚胺乙氧基)琥珀酰基)氧基)琥珀酰亚胺

描述

“N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide” is a chemical compound with the molecular formula C14H14N2O8 and a molecular weight of 338.27 g/mol. It is a novel heterogeneous bifunctional reagent containing an ester bond .

Synthesis Analysis

This compound was synthesized by the acylation of N-(2-hydroxyethyl)maleimide with succinic anhydride, followed by the activation of the resulting carboxylic acid to a succinimido ester . It possesses a maleimide group for protein conjugation and an active ester group for deferoxamine (DFO) coupling, and the two functional groups are linked via ester bonding .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The presence of a maleimide group allows for protein conjugation, while the active ester group is used for deferoxamine (DFO) coupling . The two functional groups are linked via an ester bond .Chemical Reactions Analysis

The compound has been used in the conjugation of antibodies with the gallium-67 (67Ga) chelate of succinyldeferoxamine (SDF) via the ester bond . The conjugation was performed by reacting freshly thiolated IgG with the reaction product of the compound and DFO, followed by 67Ga labeling of the resulting conjugate using GaCl3 .科学研究应用

1. 生物医学成像和放射性标记

N-((4-(2-马来酰亚胺乙氧基)琥珀酰基)氧基)琥珀酰亚胺已用于生物医学成像,特别是抗体与放射性核素的偶联。 Arano 等人 (1991) 的一项研究描述了将其用于开发一种新型双功能试剂,用于抗体与镓-67 偶联,这是一种放射性标记技术,可能对癌症诊断和研究有用。

2. 化学合成和结构表征

该化合物的衍生物已被合成并表征用于各种化学应用。例如,王等人 (2013) 合成了三苯基锑二(N-氧基琥珀酰亚胺)化合物,并使用光谱和 X 射线衍射技术评估了它们的结构性质。

3. 有机化学中的催化应用

N-((4-(2-马来酰亚胺乙氧基)琥珀酰基)氧基)琥珀酰亚胺用于有机化学中的催化过程。 Di Iorio 等人 (2014) 展示了其在通过乙烯基迈克尔加成对 N-芳基马来酰亚胺进行非对称化的应用,这一过程对于创建具有特定手性的化合物非常重要。

4. 材料科学和受控释放机制

在材料科学中,特别是在受控释放机制中,研究了涉及 N-((4-(2-马来酰亚胺乙氧基)琥珀酰基)氧基)琥珀酰亚胺的马来酰亚胺-硫醇加合物的降解。 Baldwin 和 Kiick (2011) 探索了其逆反应和交换反应在药物递送系统中的潜在应用。

5. 抗菌和药理应用

已研究琥珀酰亚胺的抗菌活性,包括 N-((4-(2-马来酰亚胺乙氧基)琥珀酰基)氧基)琥珀酰亚胺的衍生物。 Shetgiri 和 Nayak (2006) 报道了这些化合物的合成和生物活性,突出了它们在药理应用中的重要性。

属性

IUPAC Name |

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2,5-dioxopyrrol-1-yl)ethyl] butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O8/c17-9-1-2-10(18)15(9)7-8-23-13(21)5-6-14(22)24-16-11(19)3-4-12(16)20/h1-2H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYQBBSYKLLKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157772 | |

| Record name | N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide | |

CAS RN |

132774-52-8 | |

| Record name | N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132774528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the metabolizable nature of the MESS linker, compared to a non-metabolizable linker like EMCS, impact the biodistribution of the radiolabeled antibody in vivo?

A1: The research demonstrates that the introduction of a cleavable ester bond within the MESS linker leads to faster clearance of the radiolabeled antibody from the bloodstream and reduced accumulation in organs like the liver, kidney, and spleen compared to an antibody conjugated with the non-metabolizable EMCS linker []. This suggests that once the antibody-radionuclide conjugate reaches its target site, the MESS linker is cleaved, likely by carboxyesterases present in the body. This cleavage allows for the separation of the radionuclide-chelate complex from the antibody. The smaller complex is then more readily cleared from circulation, minimizing off-target radiation exposure and potentially leading to a safer and more effective therapeutic approach.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)

![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B166311.png)